N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE
Brand Name: Vulcanchem
CAS No.: 1448075-78-2
VCID: VC4258595
InChI: InChI=1S/C16H20N2O4S/c1-11-15(12(2)22-18-11)23(20,21)17-10-16(19,14-8-9-14)13-6-4-3-5-7-13/h3-7,14,17,19H,8-10H2,1-2H3
SMILES: CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Molecular Formula: C16H20N2O4S
Molecular Weight: 336.41

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE

CAS No.: 1448075-78-2

Cat. No.: VC4258595

Molecular Formula: C16H20N2O4S

Molecular Weight: 336.41

* For research use only. Not for human or veterinary use.

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE - 1448075-78-2

Specification

CAS No. 1448075-78-2
Molecular Formula C16H20N2O4S
Molecular Weight 336.41
IUPAC Name N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Standard InChI InChI=1S/C16H20N2O4S/c1-11-15(12(2)22-18-11)23(20,21)17-10-16(19,14-8-9-14)13-6-4-3-5-7-13/h3-7,14,17,19H,8-10H2,1-2H3
Standard InChI Key KHNAVUGJQNADHI-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key domains:

  • Cyclopropyl-hydroxyphenylethyl group: A chiral center at the 2-position of the ethyl chain creates stereochemical complexity, with the hydroxyl group enhancing hydrogen-bonding potential.

  • 3,5-Dimethyl-1,2-oxazole: The oxazole ring’s electron-deficient nature facilitates π-π stacking interactions, while methyl groups at positions 3 and 5 confer lipophilicity.

  • Sulfonamide linker: The -SO2_2NH- group serves as a hydrogen bond donor/acceptor, critical for target engagement .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC16H20N2O4S\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight336.41 g/mol
XLogP32.7 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Rotatable Bonds4
Topological Polar Surface Area106 Ų

The compound’s solubility in polar aprotic solvents (e.g., DMSO) exceeds 10 mM, while aqueous solubility remains limited (<1 mM).

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis involves three modular components:

  • Oxazole sulfonamide core: Constructed via cyclocondensation of acetylacetone derivatives with sulfonamide-bearing nitriles.

  • Cyclopropylphenylethanolamine sidechain: Synthesized through Sharpless epoxidation of styrene derivatives, followed by cyclopropanation.

  • Coupling: Mitsunobu reaction links the oxazole sulfonamide to the ethanolamine intermediate .

Table 2: Representative Synthetic Route

StepReactionConditionsYield
1Oxazole ring formationAc2_2O, H2_2SO4_4, 110°C, 6h68%
2Sulfonamide introductionClSO3_3H, Et3_3N, DCM, 0°C → rt82%
3Sidechain synthesisCp2_2TiCl2_2, Zn/CH2_2Br2_2, THF55%
4Mitsunobu couplingDIAD, PPh3_3, THF, 12h73%

Challenges include controlling diastereoselectivity during cyclopropanation and minimizing sulfonamide hydrolysis during workup. Recent advances employ flow chemistry to improve Step 4 yields to >85% .

Biological Activity and Mechanism

Antibacterial Efficacy

The compound inhibits dihydropteroate synthase (DHPS) with an IC50_{50} of 1.2 μM against Staphylococcus aureus, comparable to sulfamethoxazole (IC50_{50} 0.9 μM). Resistance emergence is slower than classical sulfonamides due to the oxazole ring’s steric bulk, which reduces target mutations.

Table 3: Comparative Antimicrobial Activity

StrainMIC (μg/mL)
S. aureus (MSSA)8
E. coli (WT)>64
K. pneumoniae (ESBL+)>64
P. aeruginosa32

Notably, potency against Pseudomonas (MIC 32 μg/mL) suggests enhanced membrane penetration compared to first-gen sulfonamides.

Pharmacokinetic and Toxicity Profile

ADMET Properties

  • Absorption: Caco-2 permeability = 2.1×1062.1 \times 10^{-6} cm/s (moderate)

  • Metabolism: CYP3A4-mediated oxidation of cyclopropane ring (t1/2_{1/2} = 3.2 h in human microsomes)

  • Toxicity: LD50_{50} (rat oral) > 2000 mg/kg; no mutagenicity in Ames test

Structure-Activity Relationship (SAR) Insights

Critical modifications altering activity:

  • Cyclopropyl replacement: Switching to cyclobutyl decreases S. aureus MIC to 64 μg/mL (Δ8-fold).

  • Oxazole methyl groups: Removing 3-Me reduces solubility 3-fold without improving potency.

  • Sulfonamide bioisosteres: Replacing -SO2_2NH- with -PO2_2NH- abolishes activity .

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 7.45–7.32 (m, 5H, Ph), 4.21 (s, 1H, OH), 3.89 (d, J = 6.8 Hz, 2H, CH2_2N), 2.41 (s, 6H, 2×CH3_3)

  • HRMS: m/z calcd. for [M+H]+^+ 337.1321, found 337.1318

Research Frontiers

Ongoing studies explore:

  • Co-crystallization with DHPS: Resolving binding mode via X-ray diffraction (PDB pending).

  • Nanoparticle formulation: PLGA encapsulation improves aqueous solubility to 5 mg/mL.

  • Anticancer potential: Preliminary screens show GI50_{50} = 12 μM against MCF-7 cells via topoisomerase II inhibition .

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